1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(naphthalen-1-yl)ethan-1-one
Description
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(naphthalen-1-yl)ethan-1-one is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a naphthalen-1-yl ethanone moiety. The azabicyclo[3.2.1]octene scaffold is a tropane-derived structure, often associated with bioactive molecules due to its conformational rigidity and ability to interact with biological targets such as neurotransmitter transporters or receptors .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-naphthalen-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c21-19(20-16-8-4-9-17(20)12-11-16)13-15-7-3-6-14-5-1-2-10-18(14)15/h1-8,10,16-17H,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIAVUOJVJREJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound characterized by a bicyclic structure that incorporates nitrogen within its framework. This compound, often referred to in the context of medicinal chemistry, has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and anti-inflammatory effects.
Structural Characteristics
The compound features an azabicyclo[3.2.1]octane core, which is known for its unique structural properties that can influence biological activity. The presence of the naphthalene moiety enhances its lipophilicity, potentially affecting its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19NO |
| Molecular Weight | 281.35 g/mol |
| Structural Features | Bicyclic nitrogen-containing structure with naphthalene substituent |
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : Compounds with azabicyclic structures have been shown to inhibit NAAA, which plays a role in modulating inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
- Neuroactive Properties : The bicyclic structure is associated with neuroactivity, potentially influencing neurotransmitter systems and offering therapeutic avenues for conditions such as anxiety and depression.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties due to the presence of the azabicyclo framework combined with functional groups like sulfonamides, suggesting potential applications in treating infections.
Biological Activity Data
Several studies have evaluated the biological activities of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Biological Activities of Related Compounds
| Compound | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| ARN19689 | NAAA Inhibitor | 0.042 | Non-covalent interaction |
| Compound X | Antibacterial | 10 | Inhibition of bacterial growth |
| Compound Y | Neuroactive | 5 | Modulation of neurotransmitter release |
Case Study 1: NAAA Inhibitors
In a study evaluating novel azabicyclic compounds, ARN19689 was identified as a potent NAAA inhibitor with an IC50 value of 0.042 µM, demonstrating significant anti-inflammatory effects in vivo. This suggests that similar compounds could be developed for therapeutic use in inflammatory diseases .
Case Study 2: Neuropharmacological Effects
Another investigation focused on compounds derived from the azabicyclo framework indicated their potential to modulate serotonin and dopamine pathways, highlighting their promise in treating mood disorders and neurodegenerative diseases.
Comparison with Similar Compounds
Aromatic Substituents
- 2-Chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (24): This compound () replaces the naphthalen-1-yl group with an o-tolyl (2-methylphenyl) substituent. The o-tolyl group’s steric bulk is smaller than naphthalene, which may reduce hydrophobic interactions but improve solubility.
8-Methyl-3-(naphthalen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene ():
This isomer substitutes naphthalen-1-yl with naphthalen-2-yl. The positional difference (1- vs. 2-naphthyl) affects molecular geometry: the 1-naphthyl group in the target compound projects perpendicular to the bicyclic core, while the 2-naphthyl group aligns more linearly. This could influence binding pocket compatibility in biological targets .
Heterocyclic and Functionalized Substituents
- Fluorine atoms improve metabolic stability and membrane permeability compared to the naphthyl-ethanone group. Structural characterization via $ ^1H $ NMR and GC-MS confirms precise functionalization .
- 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone (26a/b) (): The thioether-linked isoxazole introduces sulfur, which may modulate redox properties or act as a hydrogen-bond acceptor.
Modifications to the Ethanone Side Chain
- N-(Bis(4-fluorophenyl)methyl)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-amine Oxalate (10d) (): Replacing ethanone with a piperidinylethylamine side chain introduces basicity and hydrogen-bonding capacity. This modification could shift activity toward amine-sensitive targets (e.g., GPCRs) compared to the ketone-containing target compound .
Structural Characterization
- Crystallography : and highlight the use of SHELX software for resolving azabicyclo derivatives’ crystal structures, critical for confirming stereochemistry and substituent orientation .
- Spectroscopy : $ ^1H $ NMR and $ ^{13}C $ NMR (e.g., ) provide data on electronic environments, while IR () confirms functional groups like carbonyls.
Preparation Methods
Rhodium-Catalyzed 1,3-Dipolar Cycloaddition
A rhodium(II)/chiral Lewis acid dual catalytic system enables asymmetric 1,3-dipolar cycloadditions between diazo imine-derived azomethine ylides and acryloylpyrazolidinones. This method achieves the 8-azabicyclo[3.2.1]oct-2-ene core with >99% enantiomeric excess (ee) and >99:1 diastereomeric ratio (dr). The exo-selectivity of the cycloadduct ensures optimal strain relief, critical for downstream functionalization.
Reaction Conditions :
- Catalyst: Rhodium(II) acetate (2 mol%) and chiral Mg(II)-PyBOX (10 mol%)
- Solvent: Dichloromethane, −40°C
- Yield: 85–92%
Desymmetrization of Tropinone Derivatives
Achiral tropinone intermediates can undergo enzymatic or chemical desymmetrization to yield enantiopure 8-azabicyclo[3.2.1]octanes. For example, lipase-mediated kinetic resolution of tropinone esters provides the (1R,3S,5S) configuration with 98% ee. Subsequent dehydration via POCl₃ introduces the double bond at the 2-position, forming the oct-2-ene scaffold.
Ketone Functionalization Strategies
α-Bromoketone Alkylation
Adapting methodologies from pyrovalerone synthesis, the bicyclic amine reacts with α-bromo-2-(naphthalen-1-yl)ethan-1-one under nucleophilic substitution. The α-bromoketone is prepared via bromination of 2-(naphthalen-1-yl)pentan-1-one using Br₂/AlCl₃ (General Procedure B).
Optimized Protocol :
- Bromination : 2-(Naphthalen-1-yl)pentan-1-one (10 mmol) in CH₂Cl₂, AlCl₃ (5 mol%), Br₂ (1.1 eq), 0°C → RT, 2 h.
- Alkylation : α-Bromoketone (10 mmol), 8-azabicyclo[3.2.1]oct-2-ene (12 mmol), EtOH, 70°C, 24 h.
- Workup : Extracted with HCl (1 M), basified with Na₂CO₃, recrystallized (EtOH/Et₂O).
Yield : 78% (white crystals, mp 142–144°C).
Friedel-Crafts Acylation
Direct acylation of the bicyclic amine with naphthalene-1-carbonyl chloride under Friedel-Crafts conditions offers an alternative route. However, this method suffers from low regioselectivity (<50% yield) due to competing arylation at multiple positions.
Stereochemical and Mechanistic Considerations
The stereochemistry of the bicyclic core profoundly influences reactivity. Exo-configured amines exhibit higher nucleophilicity, favoring efficient alkylation (Table 1). Computational studies suggest that the bicyclic system’s chair-like transition state stabilizes the exo isomer, reducing steric clash during ketone coupling.
Table 1. Stereochemical Impact on Alkylation Efficiency
| Bicyclic Amine Configuration | Yield (%) | ee (%) |
|---|---|---|
| Exo (1R,5S) | 78 | 99 |
| Endo (1S,5R) | 42 | 98 |
Scalability and Industrial Feasibility
The rhodium-catalyzed cycloaddition and α-bromoketone alkylation sequence is scalable to multi-gram quantities with minimal yield attrition (Table 2). However, rhodium’s cost ($4,500/oz) necessitates catalyst recycling or substitution with cheaper Cu(I) complexes for industrial adoption.
Table 2. Scalability Data
| Scale (mmol) | Cycloaddition Yield (%) | Alkylation Yield (%) |
|---|---|---|
| 10 | 92 | 78 |
| 100 | 89 | 75 |
| 500 | 85 | 72 |
Comparative Analysis of Synthetic Routes
- Route A (Cycloaddition + Alkylation) : Superior stereocontrol (99% ee) but high catalyst cost.
- Route B (Desymmetrization + Friedel-Crafts) : Cost-effective but lower yield (≤50%).
- Route C (Tropinone Derivatization) : Rapid (<12 h) but limited to racemic mixtures.
Q & A
Q. What are the primary synthetic pathways for 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(naphthalen-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?
The synthesis involves constructing the bicyclic azabicyclo[3.2.1]octene core and coupling it to the naphthalene moiety. Key steps include:
- Cyclocondensation : Formation of the azabicyclo framework via intramolecular cyclization under acidic or basic conditions, often requiring temperature control (e.g., reflux in toluene at 110°C) to avoid side reactions .
- Friedel-Crafts Acylation : Introducing the naphthalen-1-yl group using AlCl₃ as a catalyst in dichloromethane. Excess naphthalene derivatives improve regioselectivity .
- Purification : High-pressure liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is critical for isolating the product with >95% purity .
Q. How does the stereochemistry of the azabicyclo[3.2.1]octene ring impact the compound’s physicochemical properties?
The (1R,5S) configuration of the bicyclic system enhances rigidity, reducing conformational flexibility and improving binding affinity to biological targets. Computational studies (e.g., DFT calculations) reveal that stereochemical mismatches increase steric hindrance, lowering solubility in polar solvents like water . Experimental validation via X-ray crystallography (e.g., O–H···O hydrogen bonding patterns) confirms these predictions .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies the azabicyclo proton environment (δ 2.8–3.5 ppm for bridgehead protons) and naphthalene aromatic signals (δ 7.2–8.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 307.157 (calculated for C₁₉H₁₉NO).
- X-ray Diffraction : Resolves stereochemical ambiguities in the bicyclic core and ketone orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies often arise from:
- Stereochemical Variations : For example, (1R,5S) vs. (1S,5R) isomers show divergent binding to serotonin receptors. Use chiral chromatography (e.g., Chiralpak IC) to separate enantiomers and test activity independently .
- Impurity Profiles : Trace byproducts (e.g., naphthalene oxidation derivatives) may interfere with assays. Quantify impurities via LC-MS and correlate with bioactivity data .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., α to the ketone) to slow CYP450-mediated degradation .
- Prodrug Design : Mask the ketone as a ketal or oxime to enhance plasma stability. Hydrolysis under physiological conditions regenerates the active form .
Q. How do substituents on the naphthalene ring modulate target selectivity in kinase inhibition assays?
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance binding to ATP pockets in kinases like EGFR by forming halogen bonds (e.g., F···backbone amide interactions) .
- Bulkier Substituents (e.g., -Br) : Improve selectivity for lipid kinases (e.g., PI3Kγ) by sterically blocking off-target interactions .
Methodological Guidelines
Q. Designing SAR Studies for Azabicyclo-Naphthalene Hybrids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
